molecular formula C18H16F2N4O2 B13368408 1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13368408
M. Wt: 358.3 g/mol
InChI Key: HCAWLIPNAHCSFW-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-(difluoromethoxy)aniline with 2,5-dimethylphenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted triazoles.

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antifungal and antibacterial properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-[4-(difluoromethoxy)phenyl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its difluoromethoxy group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

Properties

Molecular Formula

C18H16F2N4O2

Molecular Weight

358.3 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H16F2N4O2/c1-11-3-4-12(2)15(9-11)22-17(25)16-21-10-24(23-16)13-5-7-14(8-6-13)26-18(19)20/h3-10,18H,1-2H3,(H,22,25)

InChI Key

HCAWLIPNAHCSFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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